

Commercial Suppliers and Technical Guide for 3,5-Dimethoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylboronic acid

Cat. No.: B069687

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dimethoxyphenylboronic acid**, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its commercial availability, key chemical properties, and significant applications, with a focus on its use in the synthesis of biologically active molecules, particularly as a precursor to potent anticancer agents. Detailed experimental protocols and a discussion of the relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.

Commercial Availability

3,5-Dimethoxyphenylboronic acid is readily available from a variety of commercial chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of typical purities and physical properties to aid in procurement decisions.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Sigma-Aldrich (Merck)	≥95%	192182-54-0	C ₈ H ₁₁ BO ₄	181.98	202-207	Solid
Chem-Impex	≥98%	192182-54-0	C ₈ H ₁₁ BO ₄	181.98	206 - 208	White solid
Thermo Scientific Chemicals	98%	192182-54-0	C ₈ H ₁₁ BO ₄	181.98	-	-
Otto Chemie Pvt. Ltd.	98%	192182-54-0	C ₈ H ₁₁ BO ₄	181.98	202-207	White to light yellow to light orange powder or crystals
FUJIFILM Wako	96+% (NMR)	192182-54-0	C ₈ H ₁₁ BO ₄	181.98	-	-
AA Blocks	min 98%	192182-54-0	C ₈ H ₁₁ BO ₄	181.98	-	-

Physicochemical Data and Safety Information

Chemical Identifiers:

- IUPAC Name: (3,5-dimethoxyphenyl)boronic acid
- CAS Number: 192182-54-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₁₁BO₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 181.98 g/mol [\[1\]](#)[\[2\]](#)

- InChI Key: XUIURRYWQBBCK-UHFFFAOYSA-N[2]
- SMILES: COc1cc(OC)cc(c1)B(O)O[2]

Physical Properties:

- Appearance: Typically a white to off-white solid or crystalline powder.[1][3]
- Melting Point: 202-208 °C[1][2][3]
- Boiling Point: 371 °C (literature value)[1]
- Flash Point: 81.3 °C (closed cup)[4]

Safety and Handling: According to available Safety Data Sheets (SDS), **3,5-Dimethoxyphenylboronic acid** is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's SDS.

Applications in Organic Synthesis

3,5-Dimethoxyphenylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.[1] The two methoxy groups on the phenyl ring enhance its solubility and reactivity in these coupling reactions.[1]

Synthesis of Combretastatin A-4 Analogs as Tubulin Polymerization Inhibitors

A significant application of **3,5-Dimethoxyphenylboronic acid** is in the synthesis of analogs of Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree *Combretum caffrum*. CA-4 and its analogs are potent anticancer agents that act by inhibiting tubulin

polymerization.[5][6] The 3,5-dimethoxyphenyl moiety often serves as a key structural feature in these analogs, mimicking one of the aromatic rings of the natural product.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, which can be adapted for the synthesis of CA-4 analogs using **3,5-Dimethoxyphenylboronic acid**.

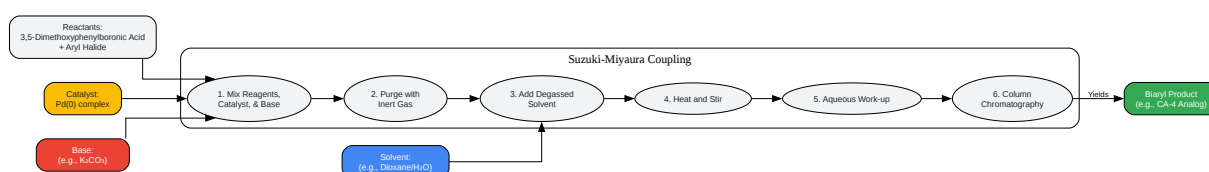
Materials:

- **3,5-Dimethoxyphenylboronic acid** (1.0 equivalent)
- Aryl halide (e.g., aryl bromide) (1.1 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
- Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, combine **3,5-Dimethoxyphenylboronic acid**, the aryl halide, the palladium catalyst, and the base.
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (argon or nitrogen) for several minutes to remove oxygen.
- **Solvent Addition:** Add the degassed solvent system to the flask via syringe.
- **Reaction:** Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



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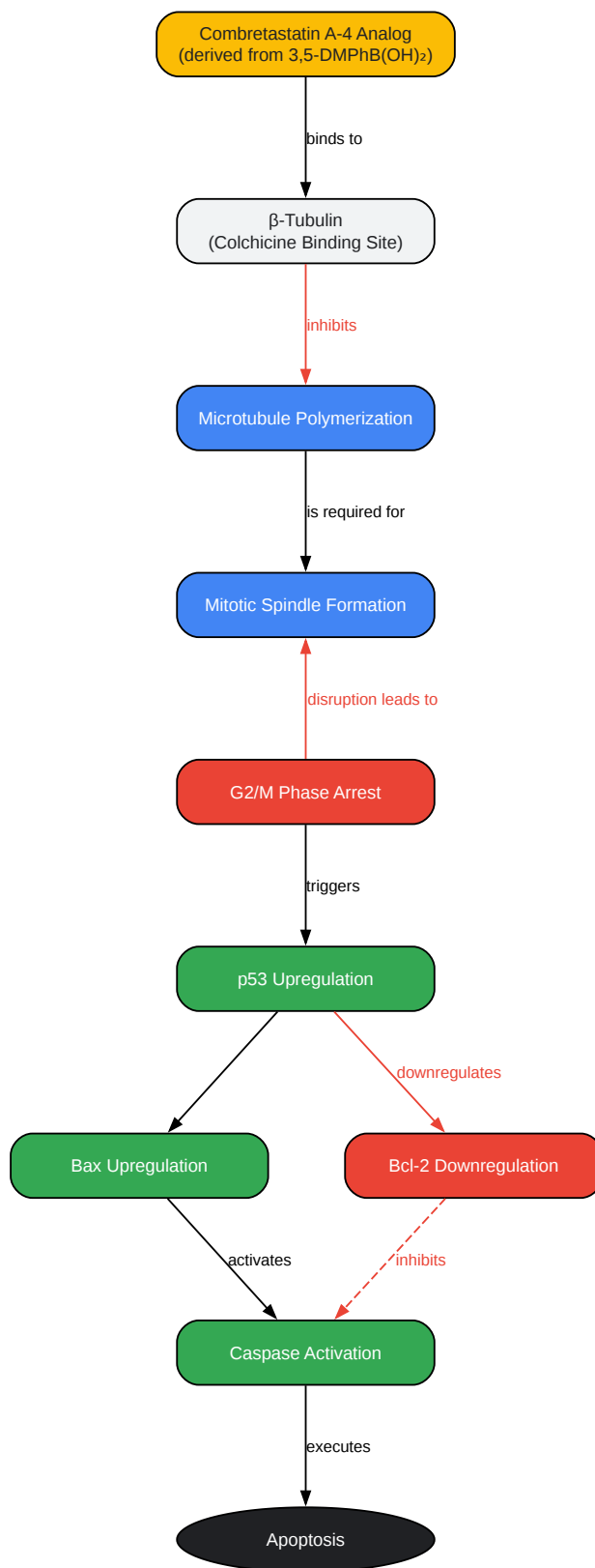
Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway: Tubulin Polymerization Inhibition and Induction of Apoptosis

Combretastatin A-4 and its analogs, synthesized using **3,5-Dimethoxyphenylboronic acid**, exert their anticancer effects by targeting the microtubule dynamics within cancer cells. They bind to the colchicine-binding site on β -tubulin, which inhibits the polymerization of tubulin into microtubules.^{[5][6]} This disruption of the microtubule network has profound downstream effects, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.^[5] Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if the damage is irreparable, triggers the intrinsic apoptotic pathway. This pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.^[5] This shift in the balance of apoptotic regulators leads to the

activation of caspases, a family of proteases that execute the apoptotic program, resulting in the dismantling of the cell.



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Signaling pathway of tubulin polymerization inhibition.

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